molecular formula C8H7Cl2NO2 B155263 Ethyl 2,6-dichloroisonicotinate CAS No. 1604-14-4

Ethyl 2,6-dichloroisonicotinate

Cat. No. B155263
CAS RN: 1604-14-4
M. Wt: 220.05 g/mol
InChI Key: PVPBMYSZXFNZOM-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloroisonicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 . It is used for proteomics research .


Synthesis Analysis

Two novel 2,6-dichloroisonicotinic acid (INA) derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), were chemically synthesized . The synthesis involved the acylation of INA .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. These include 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Chemical Reactions Analysis

The INA derivatives TFINA and DPCEJ were evaluated as potential elicitors for inducing the biosynthesis of plant secondary metabolites . A significant increase in the accumulation of taxuyunnanine C (Tc) was observed in the presence of TFINA or DPCEJ .


Physical And Chemical Properties Analysis

Ethyl 2,6-dichloroisonicotinate has a molecular weight of 220.05 . It has a melting point of 67 °C and a predicted boiling point of 311.4±37.0 °C . The predicted density is 1.367±0.06 g/cm3 .

Scientific Research Applications

Elicitor for Plant Secondary Metabolites

Ethyl 2,6-dichloroisonicotinate derivatives, such as trifluoroethyl 2,6-dichloroisonicotinate (TFINA), have been studied for their potential as elicitors in inducing the biosynthesis of plant secondary metabolites. In a model plant cell system using Taxus chinensis, these derivatives significantly increased the accumulation of bioactive compounds like taxuyunnanine C (Tc) (Qian et al., 2006).

Chemical Synthesis

Ethyl 2,6-dichloroisonicotinate is involved in various synthetic processes. For instance, it's used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed annulation with N-tosylimines (Zhu et al., 2003).

Polymerization Catalysts

This compound has been studied in the context of polymerization catalysts. For example, its role in ethylene polymerization behavior of iron(II) complexes has been explored, indicating its potential in creating polymers with unique properties (Semikolenova et al., 2017).

Spectroscopic Studies

In spectroscopy, ethyl 2,6-dichloroisonicotinate has been used to study structural and physicochemical properties of molecules. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy have been applied to understand its molecular structure and behavior (Karabacak et al., 2016).

Safety And Hazards

Ethyl 2,6-dichloroisonicotinate can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBMYSZXFNZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166874
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
Source EPA DSSTox
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichloroisonicotinate

CAS RN

1604-14-4
Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
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Record name 1604-14-4
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Record name Isonicotinic acid, 2,6-dichloro-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-isonicotinic acid ethyl ester
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Synthesis routes and methods I

Procedure details

2,6-Dichloroisonicotinic acid (4.0 g) (prepared according to M. M Robinson, J.Amer.Chem.Soc. 80,5481,1958) was dissolved in ethanol (20 ml) and concentrated sulphuric acid (1 ml). After 6 hours at 80°, the solution was cooled, concentrated in vacuo and the residue worked up in the usual manner to give ethyl-2,6-dichloroisonicotinate (3.7 g). NMR 1H: 7.84(2H,s), 4.48(2H,q), 1.48(3H,t).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloroisonicotinic acid (20.0 g, 104 mmol) in ethanol (250 mL) and H2SO4 (5 mL) is stirred at 80° C. for 28 h. The solvent is removed in vacuo and the residue is dissolved in EA, washed with sat. aq. NaHCO3 solution and water, dried over MgSO4, filtered and evaporated to give 2,6-dichloroisonicotinic acid ethyl ester (17.7 g) as a brownish solid; LC-MS: tR=1.31 min.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Kumar, S Karlsson, D Streich… - … A European Journal, 2010 - Wiley Online Library
The first examples of rodlike donor–photosensitizer–acceptor arrays based on bis‐2,6‐di(quinolin‐8‐yl)pyridine Ru II complexes 1 a and 3 a for photoinduced electron transfer have …
MH Bolli, S Abele, M Birker, R Bravo… - Journal of Medicinal …, 2014 - ACS Publications
In preceding communications we summarized our medicinal chemistry efforts leading to the identification of potent, selective, and orally active S1P 1 agonists such as the thiophene …
Number of citations: 25 pubs.acs.org
M Zhang, P Liu, R Dang, L Zhang, G Jiang… - Inorganic …, 2021 - ACS Publications
By systematic ligand tuning for control of the secondary building units, the use of tridentate carboxylic acid to construct the rod scandium metal–organic framework NTUniv-55 (NTUniv = …
Number of citations: 3 pubs.acs.org
M Koley, M Schnürch, MD Mihovilovic - Synthesis and Modification of …, 2016 - Springer
Cross-coupling reactions involving pyridine derivatives are discussed for both approaches involving pyridine as organometal or as (pseudo)halide species. All types of cross-coupling …
Number of citations: 1 link.springer.com

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